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molecular formula C9H17NO B127425 2-((Dimethylamino)methyl)cyclohexanone CAS No. 15409-60-6

2-((Dimethylamino)methyl)cyclohexanone

Cat. No. B127425
M. Wt: 155.24 g/mol
InChI Key: QDHLEFBSGUGHCL-UHFFFAOYSA-N
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Patent
US05877351

Procedure details

The Mannich base (I) is prepared by reacting cyclohexanone with formaldehyde and dimethylamine hydrochloride to produce the hydrochloride salt of 2-dimethylamino methyl cyclohexanone. Methods of preparing this base are known in the art. For example, Mannich reported a method wherein excess cyclohexanone is reacted with one equivalent each of dimethylamine HCl and formaldehyde. (Ber. 53B, 1874-1880 (1920)). Grunenthal (Tramadol's innovator) reported a method wherein two equivalents of cyclohexanone were reacted with one equivalent each of dimethylamine HCl and formaldehyde, using glacial acetic acid as a solvent. This method used by Grunenthal was reported in the original work on Tramadol published in Arzneimittel-Forsch./Drug Res. Although either of these methods may be used in the inventive process to prepare the Mannich Base, the method of Grunenthal is preferred because it provides higher yields and is more manageable in the laboratory. For best results, the Mannich base hydrochloride is isolated from the Mannich reaction mixture by distillation, preferably vacuum distillation, followed by crystallization. Vacuum distillation was found to be an effective way to remove the impurities such as water, acetic acid and cyclohexanone from the system. Following distillation, acetone is added to the residue to produce a thick slurry. The slurry is cooled, collected and washed with acetone. The wetcake or dried material is then dissolved in water and converted to the free base by addition of 50% NaOH. The free base is extracted into toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8]=O.Cl.[CH3:11][NH:12][CH3:13]>>[CH3:11][N:12]([CH2:8][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][C:1]1=[O:7])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Mannich base (I) is prepared

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(C)CC1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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